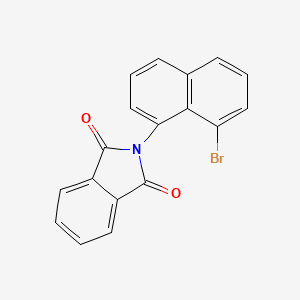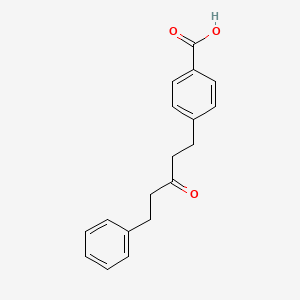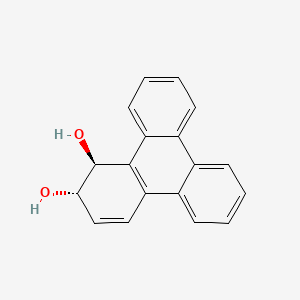![molecular formula C10H6ClNOS B14308412 1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene CAS No. 116316-78-0](/img/structure/B14308412.png)
1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene is an organic compound that features a benzene ring substituted with a chlorine atom and an isothiocyanate group linked via a prop-2-yn-1-yloxy chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene typically involves the following steps:
Starting Material: The synthesis begins with 1-chloro-2-hydroxybenzene.
Propargylation: The hydroxyl group is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 1-chloro-2-(prop-2-yn-1-yloxy)benzene.
Isothiocyanation: The propargylated intermediate is then reacted with thiophosgene (CSCl2) to introduce the isothiocyanate group, yielding the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Addition Reactions: The triple bond in the prop-2-yn-1-yloxy chain can participate in addition reactions.
Cycloaddition: The isothiocyanate group can undergo cycloaddition reactions with dienes or other suitable partners.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Addition Reactions: Catalysts like palladium or copper can facilitate the addition to the triple bond.
Cycloaddition: Thermal or photochemical conditions can be employed for cycloaddition reactions.
Major Products
Nucleophilic Substitution: Products include azido or thiol-substituted benzene derivatives.
Addition Reactions: Products include alkenes or alkanes with additional functional groups.
Cycloaddition: Products include heterocyclic compounds with potential biological activity.
Applications De Recherche Scientifique
1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene involves its interaction with biological molecules:
Molecular Targets: It can target enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene: Unique due to the presence of both chlorine and isothiocyanate groups.
1-Bromo-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]naphthalene: Similar structure but with a naphthalene ring instead of benzene.
Propriétés
Numéro CAS |
116316-78-0 |
|---|---|
Formule moléculaire |
C10H6ClNOS |
Poids moléculaire |
223.68 g/mol |
Nom IUPAC |
1-chloro-2-(3-isothiocyanatoprop-2-ynoxy)benzene |
InChI |
InChI=1S/C10H6ClNOS/c11-9-4-1-2-5-10(9)13-7-3-6-12-8-14/h1-2,4-5H,7H2 |
Clé InChI |
AXHFQBUEDCPQNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCC#CN=C=S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
![N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine](/img/structure/B14308359.png)




![N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14308391.png)
![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)


![Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-](/img/structure/B14308404.png)
![{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate](/img/structure/B14308409.png)
